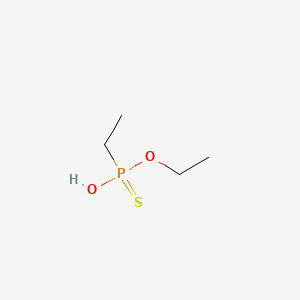![molecular formula C20H26N2Si B14173507 1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole CAS No. 921755-74-0](/img/structure/B14173507.png)
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the trimethylsilyl group and the butyl chain in this compound enhances its chemical properties, making it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the butyl and trimethylsilyl groups. One common method involves the reaction of o-phenylenediamine with 2-(trimethylsilyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate benzimidazole. This intermediate is then alkylated with butyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride, other fluoride sources.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Desilylated benzimidazole products.
Aplicaciones Científicas De Investigación
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-2-phenyl-1H-benzimidazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-[2-(Trimethylsilyl)phenyl]-1H-benzimidazole: Lacks the butyl group, affecting its solubility and interaction with biological targets.
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a benzimidazole ring.
Uniqueness
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole is unique due to the presence of both the butyl and trimethylsilyl groups, which confer distinct chemical properties, such as increased lipophilicity and steric hindrance. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
921755-74-0 |
|---|---|
Fórmula molecular |
C20H26N2Si |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
[2-(1-butylbenzimidazol-2-yl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C20H26N2Si/c1-5-6-15-22-18-13-9-8-12-17(18)21-20(22)16-11-7-10-14-19(16)23(2,3)4/h7-14H,5-6,15H2,1-4H3 |
Clave InChI |
ZMRPWHPAQZOPBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine](/img/structure/B14173442.png)
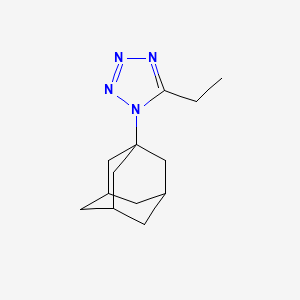
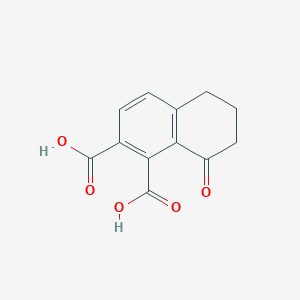
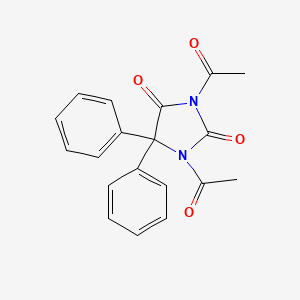
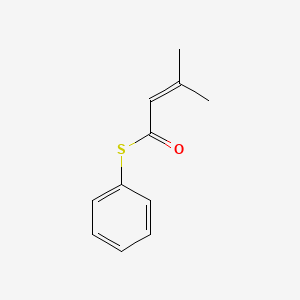
![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)
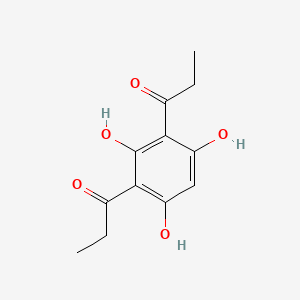

![2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B14173483.png)
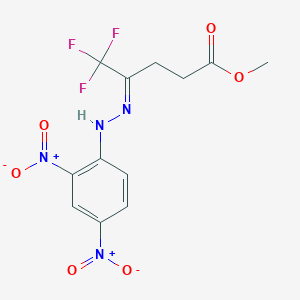
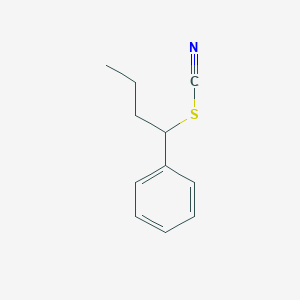
![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene](/img/structure/B14173497.png)
![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)
